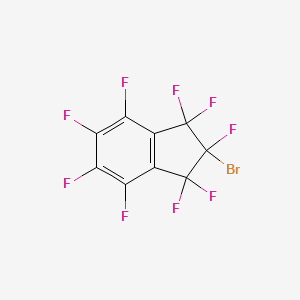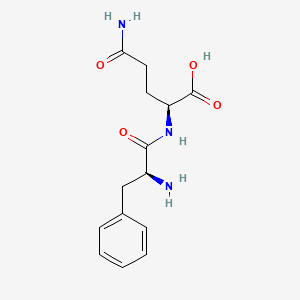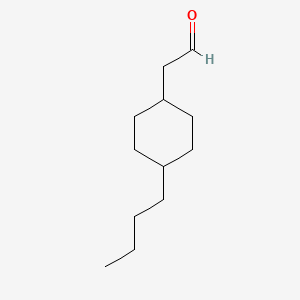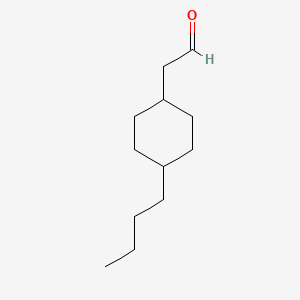
2-Bromo-1,1,2,3,3,4,5,6,7-nonafluoro-2,3-dihydro-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1,1,2,3,3,4,5,6,7-nonafluoro-2,3-dihydro-1H-indene is a fluorinated organic compound It is characterized by the presence of a bromine atom and multiple fluorine atoms attached to an indene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,1,2,3,3,4,5,6,7-nonafluoro-2,3-dihydro-1H-indene typically involves the bromination of a fluorinated indene precursor. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.
化学反応の分析
Types of Reactions
2-Bromo-1,1,2,3,3,4,5,6,7-nonafluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-fluoroindene, while oxidation can produce a fluoroindene ketone.
科学的研究の応用
2-Bromo-1,1,2,3,3,4,5,6,7-nonafluoro-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty materials, such as fluorinated polymers and coatings, due to its unique chemical stability and resistance to degradation.
作用機序
The mechanism by which 2-Bromo-1,1,2,3,3,4,5,6,7-nonafluoro-2,3-dihydro-1H-indene exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of multiple fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets, thereby increasing its potency and efficacy.
類似化合物との比較
Similar Compounds
- 2-Bromo-1,1,1,2,3,3,3-heptafluoropropane
- 2-Bromo-3,3,3-trichloropropene
- 2-Bromo-N,N-diethyl-1,1,2,3,3,3-hexafluoropropan-1-amine
Uniqueness
Compared to similar compounds, 2-Bromo-1,1,2,3,3,4,5,6,7-nonafluoro-2,3-dihydro-1H-indene stands out due to its higher degree of fluorination, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it particularly valuable in applications requiring high-performance materials or bioactive compounds with enhanced pharmacokinetic profiles.
特性
CAS番号 |
88953-14-4 |
|---|---|
分子式 |
C9BrF9 |
分子量 |
358.99 g/mol |
IUPAC名 |
2-bromo-1,1,2,3,3,4,5,6,7-nonafluoroindene |
InChI |
InChI=1S/C9BrF9/c10-9(19)7(15,16)1-2(8(9,17)18)4(12)6(14)5(13)3(1)11 |
InChIキー |
KSBOOYRUBPFWFD-UHFFFAOYSA-N |
正規SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(C(C2(F)F)(F)Br)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[(Oxiran-2-yl)methoxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14142751.png)
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclopentan-1-ol](/img/structure/B14142757.png)
![O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine 4-nitrophenyl ester](/img/structure/B14142758.png)
![(12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)hydrazine](/img/structure/B14142766.png)

![6,7-Dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid](/img/structure/B14142778.png)


![4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B14142810.png)
![4-Chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B14142814.png)


